molecular formula C86H137N25O25 B562320 alpha-CGRP (19-37) (human) CAS No. 101233-12-9

alpha-CGRP (19-37) (human)

Cat. No.: B562320
CAS No.: 101233-12-9
M. Wt: 1921.192
InChI Key: KVSLCFQNQGBODH-NGVSOPMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-calcitonin gene-related peptide (19-37) (human) is a segment of the alpha-calcitonin gene-related peptide, a 37-amino acid neuropeptide. This peptide is a potent vasodilator and is involved in various physiological processes, including the regulation of vascular tone and nociception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-calcitonin gene-related peptide (19-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of alpha-calcitonin gene-related peptide (19-37) (human) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-calcitonin gene-related peptide (19-37) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Alpha-calcitonin gene-related peptide (19-37) (human) has numerous scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuropeptide signaling and vascular regulation.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases and migraines due to its vasodilatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Alpha-calcitonin gene-related peptide (19-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in complex with receptor activity-modifying protein 1 (RAMP1). This binding activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation. The peptide also interacts with sensory neurons, modulating pain perception .

Comparison with Similar Compounds

Similar Compounds

    Beta-calcitonin gene-related peptide (beta-CGRP): Another isoform of calcitonin gene-related peptide with similar vasodilatory properties.

    Adrenomedullin: A peptide with vasodilatory and diuretic effects.

    Amylin: A peptide involved in glucose metabolism and satiety

Uniqueness

Alpha-calcitonin gene-related peptide (19-37) (human) is unique due to its specific sequence and high affinity for the CRLR-RAMP1 complex, making it particularly effective in modulating vascular tone and pain perception .

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H137N25O25/c1-42(2)66(82(132)96-39-64(119)98-58(41-113)80(130)99-51(26-17-19-29-87)74(124)97-46(9)72(122)101-53(71(93)121)32-48-22-13-11-14-23-48)107-79(129)57(36-62(92)117)105-85(135)70(47(10)114)110-81(131)59-28-21-31-111(59)86(136)69(45(7)8)109-78(128)54(33-49-24-15-12-16-25-49)102-76(126)56(35-61(91)116)104-77(127)55(34-60(90)115)103-75(125)52(27-18-20-30-88)100-83(133)68(44(5)6)108-84(134)67(43(3)4)106-65(120)38-94-63(118)37-95-73(123)50(89)40-112/h11-16,22-25,42-47,50-59,66-70,112-114H,17-21,26-41,87-89H2,1-10H3,(H2,90,115)(H2,91,116)(H2,92,117)(H2,93,121)(H,94,118)(H,95,123)(H,96,132)(H,97,124)(H,98,119)(H,99,130)(H,100,133)(H,101,122)(H,102,126)(H,103,125)(H,104,127)(H,105,135)(H,106,120)(H,107,129)(H,108,134)(H,109,128)(H,110,131)/t46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSLCFQNQGBODH-NGVSOPMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H137N25O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1921.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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